Product packaging for p-Isopropylcalix-6-arene(Cat. No.:CAS No. 104789-79-9)

p-Isopropylcalix-6-arene

Cat. No.: B009459
CAS No.: 104789-79-9
M. Wt: 889.2 g/mol
InChI Key: HUYWXTRCNXGJSG-UHFFFAOYSA-N
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Description

Overview of Calixarene (B151959) Chemistry and Supramolecular Hosts

Calixarenes are a significant class of macrocyclic compounds, often considered the third generation of supramolecular hosts, following crown ethers and cyclodextrins. nankai.edu.cnrsc.org These molecules are composed of phenol (B47542) units linked by methylene (B1212753) bridges, forming a three-dimensional, basket-like structure. wikipedia.orgmagtech.com.cn This unique architecture, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them versatile building blocks in supramolecular chemistry. rsc.orgresearchgate.net The field of supramolecular chemistry itself focuses on the study of systems composed of a discrete number of molecules, a level of complexity beyond that of individual molecules. nankai.edu.cn

The primary function of calixarenes as supramolecular hosts is their ability to form host-guest complexes with a variety of ions and neutral molecules. nankai.edu.cn This molecular recognition is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nankai.edu.cn The properties and selectivity of calixarenes can be finely tuned by chemical modification of their upper and lower rims, allowing for the design of receptors for specific guests. rsc.orgresearchgate.net This adaptability has led to their application in diverse areas including molecular recognition, catalysis, and materials science. researchgate.netontosight.ai

Historical Context and Discovery of Calix[n]arenes

The history of calixarenes dates back to 1872, when Adolf von Baeyer conducted experiments involving the reaction of phenols with aldehydes in a strongly acidic solution, resulting in resinous tars. wikipedia.orgacs.org This work laid the foundation for the development of Bakelite, the first commercial synthetic plastic, by Leo Baekeland. wikipedia.org

It wasn't until 1942 that Alois Zinke discovered that the reaction of p-alkyl phenols with formaldehyde (B43269) under basic conditions could yield cyclic tetramers. wikipedia.org However, the field of calixarene chemistry truly began to flourish in the mid-1980s. wikipedia.org During this time, C. David Gutsche systematically investigated these cyclic oligomers, coining the term "calixarene" from the Greek word "calix," meaning chalice or vase, and "arene" to indicate the presence of aromatic rings. rsc.orgwikipedia.org Gutsche was instrumental in developing reliable procedures for the synthesis of calixarenes with varying numbers of phenolic units (n), determining their structures, and exploring their conformational properties. wikipedia.org

Significance of p-Isopropylcalix-6-arene within the Calixarene Family

This compound is a specific member of the calixarene family, consisting of six p-isopropylphenol units. Its significance lies in its unique structural and functional properties that distinguish it from other calixarenes. The presence of the isopropyl groups at the para position enhances its hydrophobicity and steric bulk, which in turn influences its selectivity in host-guest interactions. vulcanchem.com

This particular calixarene has been the subject of various studies due to its potential applications. For instance, it has been used in the development of selective sensors for ions like cesium. acs.orgchem960.com Research has also explored its role in catalysis and as a building block for larger supramolecular assemblies. mdpi.com The complexation of this compound with cations has been studied in different solvent systems to understand the thermodynamic parameters governing these interactions. nih.gov

Nomenclature and Chemical Identification

This compound is identified by several names and codes across different chemical databases, ensuring its standardized recognition in scientific literature and research. ontosight.ai

Identifier TypeIdentifier
Common NameThis compound
Systematic Name5,11,17,23,29,35-hexaisopropylheptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-37,38,39,40,41,42-hexol ontosight.ai
NSC Number634597 ontosight.aifda.gov
UNIISBN41G8CTO ontosight.aifda.gov
CAS Number104789-79-9 chem960.com

These identifiers are crucial for accurately referencing the compound in publications, patents, and chemical inventories. ontosight.aifda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H72O6 B009459 p-Isopropylcalix-6-arene CAS No. 104789-79-9

Properties

IUPAC Name

5,11,17,23,29,35-hexa(propan-2-yl)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H72O6/c1-31(2)37-13-43-25-45-15-38(32(3)4)17-47(56(45)62)27-49-19-40(34(7)8)21-51(58(49)64)29-53-23-42(36(11)12)24-54(60(53)66)30-52-22-41(35(9)10)20-50(59(52)65)28-48-18-39(33(5)6)16-46(57(48)63)26-44(14-37)55(43)61/h13-24,31-36,61-66H,25-30H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYWXTRCNXGJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)C)CC7=C(C(=CC(=C7)C(C)C)C2)O)O)C(C)C)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H72O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104789-79-9
Record name NSC 634597
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-ISOPROPYLCALIX-6-ARENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBN41G8CTO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Strategies

Synthetic Routes for p-Isopropylcalix-6-arene Macrocycle

The formation of the this compound macrocycle relies on the acid- or base-catalyzed condensation of p-isopropylphenol and formaldehyde (B43269). This process results in a mixture of cyclic and linear oligomers, necessitating precise control over reaction conditions to favor the desired hexameric product.

The fundamental reaction for synthesizing this compound involves the condensation of p-isopropylphenol with formaldehyde. This reaction can be catalyzed by either an acid or a base. The selection of the catalyst and reaction conditions significantly influences the yield and the distribution of the resulting calixarene (B151959) oligomers (n=4, 6, 8, etc.). For instance, a procedure using potassium hydroxide (B78521) (KOH) in tetralin at elevated temperatures has been reported for the synthesis of p-isopropylcalixarenes. google.com In one documented method, reacting p-isopropylphenol and paraformaldehyde in the presence of a base like RbOH is a known route to produce p-substituted calix tandfonline.comarenes. orgsyn.org

Initial syntheses of p-isopropylcalix[n]arenes often resulted in low yields. However, procedural refinements have led to significant improvements. For example, modifications to existing methods have boosted the yield of this compound to as high as 62%. tandfonline.com A patent describes a process where p-isopropylphenol is reacted with paraformaldehyde and a catalytic amount of 13N KOH in tetraline, heated to 150°C. This specific method yielded this compound as a pure, crystalline powder with a 55% yield. google.com

Table 1: Reported Yields for this compound Synthesis

Catalyst System Solvent Temperature Yield (%) Reference
KOH Tetraline 150°C 55 google.com
Not Specified Not Specified Not Specified 62 tandfonline.com

The choice of catalyst is a critical factor in directing the condensation reaction towards the formation of the desired macrocycle size. Both alkali and alkaline earth metal hydroxides are commonly employed as catalysts. The specific cation can influence the template effect, which helps to organize the linear precursors into a cyclic arrangement. For p-isopropylcalixarenes, potassium hydroxide has been effectively used. google.com The use of rubidium hydroxide (RbOH) has also been noted in the preparation of p-tert-butylcalix tandfonline.comarene, a closely related compound, suggesting its potential applicability for the isopropyl derivative as well. orgsyn.org The precise control of stoichiometry, temperature, and the specific catalyst are all crucial parameters in maximizing the yield of the hexameric product.

Condensation Reactions

Functionalization Approaches for this compound Derivatives

The this compound molecule possesses two distinct regions for chemical modification: the "upper rim," which consists of the para-positions of the phenol (B47542) units bearing the isopropyl groups, and the "lower rim," comprised of the phenolic hydroxyl groups. This structural feature allows for a high degree of synthetic versatility.

Functionalization at the upper rim typically involves electrophilic aromatic substitution reactions on the phenolic rings. While the isopropyl groups are already in place, further modifications can be introduced. One common strategy involves the removal of the p-alkyl groups (dealkylation) followed by the introduction of other functional groups. For the related p-tert-butylcalixarenes, methods for the selective removal of two p-tert-butyl groups have been developed, which can then be followed by substitution at the newly freed positions. utwente.nl This approach could, in principle, be adapted for this compound. Reinaud and colleagues have demonstrated a method for the controlled, stepwise functionalization of the upper rim of a calix tandfonline.comarene, which involved a metal-template and molecular inclusion strategy. mdpi.comsemanticscholar.org

The hydroxyl groups at the lower rim are the most common sites for functionalization. These modifications are typically achieved through Williamson-type ether synthesis or esterification reactions. tandfonline.com A variety of alkyl and acyl groups can be introduced, allowing for significant alteration of the calixarene's solubility and complexation properties. For instance, the reaction of p-isopropylcalix[n]arenes with alkyl halides like methyl iodide or ethyl iodide in the presence of a base such as sodium hydride in tetrahydrofuran (B95107) leads to the formation of the corresponding ether derivatives. tandfonline.com Similarly, ester and ketone derivatives have also been prepared. tandfonline.com The introduction of triflate groups at the lower rim has been shown to be a versatile strategy, as these groups can act as either protecting or deactivating groups, enabling the synthesis of complex, selectively functionalized calixarene systems. rsc.org

Table 2: Examples of Lower Rim Functionalization of p-Isopropylcalix[n]arenes (n=4, 6, 8)

Reagent Base Solvent Functional Group Introduced Reference
Methyl iodide Sodium hydride Tetrahydrofuran Methyl ether tandfonline.com
Ethyl iodide Sodium hydride Tetrahydrofuran Ethyl ether tandfonline.com
Allyl bromide Not Specified Not Specified Allyl ether tandfonline.com

Achieving regioselective functionalization, where specific hydroxyl groups on the lower rim or specific positions on the upper rim are targeted, is a significant area of research. For the lower rim, kinetic control of reactions, often using a limited amount of base, can favor the formation of mono- or di-substituted products. tandfonline.com For instance, monoalkylated derivatives of p-isopropylcalixarenes have been obtained using potassium carbonate as the base. tandfonline.com

For calix tandfonline.comarenes, the inherent flexibility of the macrocycle can make regioselective synthesis challenging. However, strategies have been developed to control the substitution pattern. Asymmetrical O-substitution on the lower rim is one approach to creating inherently chiral calix tandfonline.comarenes. semanticscholar.org The use of protecting groups is another key strategy. For example, triflate groups have been used to selectively protect some hydroxyl groups on the lower rim of a calix tandfonline.comarene, allowing for the subsequent functionalization of the remaining free hydroxyls. rsc.org This approach provides access to inherently chiral compounds. rsc.org

Lower Rim Modifications

Synthesis of p-Isopropylcalix[n]arene Derivatives (n=4, 6, 8)

The synthesis of p-isopropylcalix[n]arenes with n=4, 6, and 8 has been optimized to produce yields of 18-40%, 54-62%, and 32-42%, respectively, making them readily available as starting materials for further derivatization. tandfonline.com The exhaustive functionalization of the lower rim hydroxyl groups is a common strategy to create new molecular receptors. tandfonline.com

The preparation of ether, ester, and ketone derivatives of p-isopropylcalix[n]arenes (n=4, 6, 8) has been successfully achieved, leading to the isolation and characterization of numerous new receptor molecules. tandfonline.comtandfonline.com

Ethers: The synthesis of ether derivatives is typically accomplished by treating the parent p-isopropylcalix[n]arene with an appropriate alkylating agent in the presence of a base. For instance, methyl and ethyl ether derivatives of p-isopropylcalix[n]arenes (n=4, 6, 8) have been produced by reacting the calixarene with methyl iodide or ethyl iodide in tetrahydrofuran (THF) with sodium hydride (NaH) as the base. tandfonline.com Allyl ether derivatives are similarly prepared using allyl bromide as the alkylating agent. tandfonline.com While the hexaallyl ether derivative of p-isopropylcalix chemrxiv.orgarene has been fully characterized, the corresponding tetraallyl ether (n=4) was found to be highly insoluble, and the octaallyl ether (n=8) was obtained as part of a mixture that was difficult to separate. tandfonline.com

Esters and Ketones: Ester and ketone functionalities are introduced at the lower rim using corresponding acylating or alkylating agents. The synthesis of various ester and ketone derivatives has been reported, often employing standard procedures with some modifications for the larger calix chemrxiv.orgarene and calix mdpi.comarene systems. tandfonline.com For example, adamantyl ketone derivatives were synthesized using 1-adamantyl bromoethyl ketone. tandfonline.com

The following table summarizes selected ether, ester, and ketone derivatives of p-isopropylcalix[n]arenes (n=4, 6, 8) and their synthetic details.

n Derivative Type Reagents Solvent Base Reference
4, 6, 8Methyl EtherMethyl iodideTetrahydrofuranSodium hydride tandfonline.com
4, 6, 8Ethyl EtherEthyl iodideTetrahydrofuranSodium hydride tandfonline.com
4, 6, 8Allyl EtherAllyl bromideNot specifiedNot specified tandfonline.com
4, 6, 8Adamantyl Ketone1-Adamantyl bromoethyl ketoneNot specifiedNot specified tandfonline.com

Table 1: Synthesis of Ether, Ester, and Ketone Derivatives

The synthesis of amide derivatives of p-isopropylcalix[n]arenes requires a modified procedure compared to the synthesis of ethers and esters. tandfonline.com A notable example is the preparation of N,N-diethylacetamide derivatives. This is achieved by treating the p-isopropylcalixarene dissolved in dry acetone (B3395972) with α-chloro-N,N-diethylacetamide. The reaction is facilitated by the presence of potassium carbonate and sodium iodide. tandfonline.com This method has been used to obtain the tetra-amide derivative of p-isopropylcalix acs.orgarene and the octa-amide derivative of p-isopropylcalix mdpi.comarene in good yields after purification. tandfonline.com

The following table details the synthesis of specific amide derivatives.

n Derivative Type Reagents Solvent Base/Additive Reference
4Tetra-amideα-Chloro-N,N-diethylacetamideDry AcetonePotassium carbonate, Sodium iodide tandfonline.com
8Octa-amideα-Chloro-N,N-diethylacetamideDry AcetonePotassium carbonate, Sodium iodide tandfonline.com

Table 2: Synthesis of Amide Derivatives

Conformational Analysis and Dynamics

Factors Influencing Conformational Preferences

The conformational equilibrium of p-isopropylcalix-6-arene is not static but is profoundly influenced by its chemical environment. The choice of solvent is a particularly powerful tool for directing the macrocycle into a desired shape.

The interaction between the calixarene (B151959) and solvent molecules can stabilize or destabilize certain conformers, shifting the equilibrium. nih.govconicet.gov.ar The effect is largely tied to the solvent's ability to form or disrupt the intramolecular hydrogen-bonding network that stabilizes the lower rim of the calixarene. acs.orgconicet.gov.ar

For p-tert-butylcalix rsc.orgarene, a clear trend has been observed in the solid state:

Non-hydrogen-bonding solvents (e.g., toluene (B28343), chlorobenzene) typically lead to the crystallization of the pinched cone conformation. nih.govacs.org

Hydrogen-bonding solvents (e.g., DMSO) tend to favor the 1,2,3-alternate conformation. acs.org

The isolation of the typically high-energy winged-cone conformation was only possible through the strong templating effect of an encapsulated DMSO molecule from a specific solvent mixture, highlighting the critical role of host-guest interactions. nih.govacs.org

Solution-phase studies also underscore the importance of the solvent. The p-tert-butylcalix rsc.orgarene hexaacetic acid derivative exists as a stable cone in chloroform, but becomes conformationally flexible and dynamic when a co-solvent like acetonitrile (B52724) is added to the mixture. rsc.org Theoretical studies, which include a continuum solvent model, have confirmed that polar solvents play a relevant role in stabilizing the cone structure of certain derivatives in solution. nih.gov This is consistent with analogous behavior in calix worldscientific.comarenes, where hydrogen-bond accepting solvents can break the internal hydrogen-bond belt, allowing for greater conformational freedom. conicet.gov.ar

Table 2: Influence of Solvent Type on p-tert-Butylcalix rsc.orgarene Conformation (Solid State)
Solvent TypeFavored ConformationReference
Non-Hydrogen-Bonding (e.g., Toluene)Pinched Cone acs.org
Hydrogen-Bonding (e.g., DMSO)1,2,3-Alternate acs.org
Specific Mixture (DMSO/DMF/Pyridine) with Guest EncapsulationWinged Cone nih.gov

Substituent Effects on Conformation

The conformational landscape of calix nih.govarenes is influenced by several factors, including the nature of the substituent at the para-position of the phenolic units. For large, flexible macrocycles like calix nih.govarenes, the influence of p-alkyl groups such as isopropyl on the fundamental conformational mobility is considered relatively modest compared to the effects of solvent or functionalization at the lower (hydroxyl) rim. rsc.org All calix[n]arenes with their full complement of hydroxyl groups are conformationally mobile in solution at ambient temperatures. rsc.org

Studies comparing various p-substituents (including hydrogen, alkyl groups, and others) show they have a limited impact on the energy barriers for conformational interconversion in solution. rsc.org The primary role of the p-isopropyl group, similar to the more extensively studied p-tert-butyl group, is to add steric bulk to the upper rim of the calixarene. This bulk influences the packing of the molecules in the solid state and can affect the relative energies of different conformers, but it does not fundamentally alter the set of accessible conformations (e.g., cone, partial cone, 1,2,3-alternate) available to the flexible calix nih.govarene skeleton. nih.govrsc.org The functionalization of the lower rim on calix nih.govarenes is often more complex than on the smaller calix scispace.comarenes, partly due to the greater variety of potential conformational isomers. tandfonline.com

Conformational Mobility and Interconversion Barriers

This compound is conformationally dynamic in solution at room temperature. rsc.orgtandfonline.com Its derivatives are often described as appearing as flexible, flattened cones in NMR studies at ambient temperature. tandfonline.comtandfonline.com The conformational changes primarily occur through a process where the phenolic rings invert by passing their oxygen atom through the central annulus of the macrocycle.

The primary energetic barrier for this ring inversion is the energy required to break the strong, circular intramolecular hydrogen bonds that stabilize the ground-state conformations. edpsciences.org While specific quantitative data for the interconversion barrier of this compound is not prominently documented, extensive studies on the closely analogous p-tert-butylcalix nih.govarene provide representative values. These studies, using dynamic NMR spectroscopy, have identified multiple interconversion processes. The energy barrier for the interconversion of pinched conformers (ΔG‡p) in phosphorylated p-tert-butylcalix nih.govarene derivatives has been found to range from 44 to 55 kJ mol⁻¹. acs.org Computational studies on smaller calixarenes confirm that the disruption of the hydrogen-bonding circle constitutes the most significant part of the inversion barrier. edpsciences.org

Table 1: Conformational Interconversion Barriers for p-tert-butylcalix[n]arenes in CDCl₃ (as an analogue for this compound) Data provides context for the expected mobility of the calix nih.govarene macrocycle.

Calix[n]arene Size (n) Coalescence Temp. (Tc) Free Energy of Activation (ΔG)
4 62 °C 15.3 kcal/mol
5 1 °C 12.6 kcal/mol
6 -47 °C 10.6 kcal/mol
7 -65 °C 9.7 kcal/mol
8 -60 °C 10.1 kcal/mol

Source: Data adapted from reference rsc.org.

Solid-State Conformations vs. Solution Conformations

A significant disparity exists between the observed structures of this compound in the solid state and in solution. This difference is primarily dictated by the interplay between intramolecular forces (hydrogen bonding) and external factors like crystal packing and solvent interactions. tandfonline.com

In the Solid State: The conformation is highly dependent on the solvent used for crystallization. tandfonline.com

Non-Hydrogen-Bonding Solvents: When crystallized from solvents like benzene (B151609), this compound has been shown to adopt a "pinched" conformation. scispace.comresearchgate.net This structure allows the molecule to maximize the stabilizing, circular intramolecular hydrogen bonds among all six hydroxyl groups. tandfonline.com The p-tert-butyl analogue also frequently adopts a pinched cone conformation under similar conditions. nih.govacs.org

Hydrogen-Bonding Solvents: When crystallized from a solvent capable of forming hydrogen bonds, such as dimethylformamide (DMF), the conformation can change dramatically. The crystal structure of the closely related p-cumylcalix nih.govarene complexed with DMF reveals a "double partial cone" conformation, with the solvent molecules directly participating in the hydrogen-bonding network. tandfonline.com

In Solution: In solution (e.g., in CDCl₃ or other non-polar solvents), this compound does not exist in a single, rigid conformation at room temperature. Instead, it behaves as a flexible molecule, with its various conformers rapidly interconverting. rsc.orgtandfonline.comtandfonline.com This dynamic equilibrium is often described as a "flattened cone" on the time-average of the NMR experiment. tandfonline.comtandfonline.com Only at very low temperatures can the interconversion be slowed enough to potentially observe individual conformers. nih.gov

Table 2: Comparison of this compound Conformations

Phase Conditions Predominant Conformation Key Feature References
Solid State Crystallized from Benzene Pinched Cone Maximized intramolecular hydrogen bonding. scispace.com, researchgate.net
Solid State Crystallized from DMF (analogue) Double Partial Cone Solvent molecules integrated into H-bond network. tandfonline.com
Solution Room Temperature (e.g., CDCl₃) Flexible, Flattened Cone (Time-averaged) Rapid interconversion between multiple conformers. tandfonline.com, tandfonline.com, rsc.org

Host Guest Chemistry and Molecular Recognition

Principles of Host-Guest Complexation with Calixarenes

The foundation of host-guest chemistry involving calixarenes like p-isopropylcalix researchgate.netarene lies in the principle of molecular recognition. This process relies on the specific, non-covalent association between a host molecule (the calixarene) and a guest molecule or ion. wikipedia.org The key to this interaction is structural and chemical complementarity.

Calixarenes are considered pre-organized hosts because their cup-like conformation, featuring a hydrophobic cavity and a hydrophilic upper rim of hydroxyl groups, exists before the binding event. researchgate.net This semi-rigid structure reduces the entropic penalty associated with the guest's conformational restriction upon complexation. The size and flexibility of the calix researchgate.netarene macrocycle, larger than its calix mdpi.comarene counterpart, allow it to accommodate a wider range of guest sizes. nih.gov The p-isopropyl groups on the upper rim enhance the hydrophobicity of the cavity, while the phenolic hydroxyl groups at the lower rim can be chemically modified to fine-tune binding properties and introduce specific interaction sites. nih.govresearchgate.net Complexation is often a dynamic equilibrium, and the stability, stoichiometry, and kinetics of the resulting host-guest complex are significantly influenced by the nature of the solvent. researchgate.netmdpi.com

Binding Mechanisms and Driving Forces

The formation of a stable complex between p-isopropylcalix researchgate.netarene and a guest is driven by a combination of forces that collectively overcome the energetically demanding desolvation of both host and guest.

Non-Covalent Interactions (e.g., π-π, CH-π, hydrogen bonding)

A suite of non-covalent interactions is responsible for the stability of calixarene (B151959) host-guest complexes. wikipedia.orgnumberanalytics.com The aromatic walls of the p-isopropylcalix researchgate.netarene cavity are electron-rich, making them suitable for engaging in several types of interactions:

π-π Stacking: These interactions occur between the aromatic rings of the calixarene host and an aromatic guest molecule. numberanalytics.com

CH-π Interactions: The hydrogen atoms of a guest's aliphatic groups can interact favorably with the π-system of the host's aromatic rings.

Solvent Reorganization Energy

A thermodynamic study on the complexation of p-isopropylcalix researchgate.netarene with the cesium ion (Cs+) in dimethylsulfoxide-acetonitrile (DMSO-AN) binary mixtures demonstrated this solvent dependence. mdpi.comnih.govnih.gov The stability of the complex was found to be strongly affected by the composition of the solvent mixture. mdpi.comnih.gov This is attributed to the competition between the calixarene and the solvent molecules for the cation. core.ac.uk Solvents with high solvating power (a high Gutmann donor number), like DMSO, solvate cations strongly, making complexation by the calixarene less favorable. researchgate.net Conversely, in less coordinating solvents like acetonitrile (B52724), the stability constant for the complex is higher. researchgate.net The energy associated with the rearrangement of these solvent molecules around the host, guest, and the final complex is a key thermodynamic factor.

Guest Selectivity and Affinity

p-Isopropylcalix researchgate.netarene exhibits selectivity in binding, favoring guests that are a good match for its cavity size, shape, and electronic properties. This selectivity is particularly evident in its interactions with metal cations.

Metal Cation Complexation (e.g., Cs+, Cr³⁺, Li⁺, Ag⁺, Ti³⁺)

The ability of p-isopropylcalix researchgate.netarene to complex with various metal cations has been investigated, with detailed studies available for certain ions.

Cesium (Cs⁺): The complexation of p-isopropylcalix researchgate.netarene with Cs⁺ has been studied in detail using conductometry in DMSO-acetonitrile solvent mixtures. mdpi.comcapes.gov.br The studies show the formation of a 1:1 host-guest complex. nih.gov The stability of this complex is highly dependent on both the solvent composition and the temperature. mdpi.com Thermodynamically, the complex was found to be enthalpy destabilized but entropy stabilized, with the positive entropy change being the driving force for the complexation. researchgate.netnih.gov This suggests that the release of a large number of solvent molecules upon complexation is a key factor. mdpi.com

Table 1: Stability Constants (log Kf) for the (p-isopropylcalix researchgate.netarene·Cs)⁺ Complex in DMSO-AN Binary Solvents at Different Temperatures. mdpi.com

Data sourced from Rezayi et al. (2011). The stability constants represent the equilibrium for the formation of the 1:1 complex.

Mole % DMSOlog Kf at 25 °Clog Kf at 35 °Clog Kf at 45 °C
100.0 2.51 (± 0.08)2.60 (± 0.05)2.72 (± 0.04)
74.6 2.59 (± 0.06)2.68 (± 0.03)2.79 (± 0.03)
52.5 2.73 (± 0.04)2.81 (± 0.02)2.92 (± 0.02)
32.9 2.85 (± 0.03)2.94 (± 0.02)3.05 (± 0.01)
15.5 2.96 (± 0.02)3.04 (± 0.01)3.16 (± 0.01)
0.0 3.02 (± 0.01)3.11 (± 0.01)3.23 (± 0.01)

Table 2: Thermodynamic Parameters for the (p-isopropylcalix researchgate.netarene·Cs)⁺ Complex in DMSO-AN Binary Solvents at 25 °C. mdpi.com

Data sourced from Rezayi et al. (2011).

Mole % DMSOΔH°c (kJ/mol)ΔS°c (J/mol·K)
100.0 17.5 (± 1.2)105.1 (± 4.1)
74.6 16.5 (± 1.1)104.9 (± 3.8)
52.5 15.6 (± 0.9)104.8 (± 3.1)
32.9 16.5 (± 0.8)109.8 (± 2.8)
15.5 16.7 (± 0.7)112.9 (± 2.5)
0.0 17.4 (± 0.6)116.3 (± 2.1)

Chromium (Cr³⁺), Lithium (Li⁺), Silver (Ag⁺), and Titanium (Ti³⁺): While detailed thermodynamic studies for the complexation of p-isopropylcalix researchgate.netarene with Cr³⁺, Li⁺, Ag⁺, and Ti³⁺ are not as extensively reported as for Cs⁺, research on related calixarenes provides insights. For instance, the smaller analogue, p-isopropylcalix mdpi.comarene, has been studied with Cr³⁺, showing the formation of a 1:1 complex that is also enthalpy destabilized and entropy stabilized. core.ac.uk The complexation behavior of calixarenes with Li⁺ is influenced by cation-π interactions and the compatibility between the cation size and the host cavity. nih.govirb.hr The interaction of p-isopropylcalix researchgate.netarene with Ag⁺ has been utilized in electrochemical applications, where it served as a modifying agent on an electrode for the detection of silver ions. mdpi.comkoreascience.kr Studies involving Ti³⁺ have been conducted with other calixarene-type molecules like c-methylcalix mdpi.comresorcinarene, indicating that these macrocycles can effectively complex with highly charged cations. scribd.comresearchgate.net Literature surveys conducted in 2011 noted a lack of thermodynamic studies for complex formation between p-isopropylcalix researchgate.netarene and any metal cations other than the reported Cs⁺ work, suggesting this remains a specialized area of research. researchgate.net

Organic Molecule Encapsulation

The large, pre-organized cavity of p-isopropylcalix-6-arene, shaped by six isopropyl-substituted phenol (B47542) units, makes it a capable host for a variety of neutral organic guest molecules. The encapsulation is primarily driven by non-covalent interactions, such as van der Waals forces and CH-π interactions between the guest and the electron-rich aromatic walls of the calixarene cavity.

Research has shown that the conformation of the calixarene can be influenced by the encapsulation of guest molecules. While solution-state studies have suggested a "winged" conformation for some calix vulcanchem.comarenes, the inclusion of specific guests can stabilize different arrangements in the solid state. For instance, the encapsulation of dimethyl sulfoxide (B87167) (DMSO) within a related p-tert-butylcalix vulcanchem.comarene has been observed to lock the host in a winged-cone conformation through multiple hydrogen bonds and CH-π interactions. core.ac.uk This strong encapsulation resulted in a host-guest complex with a calculated energy 23.4 kcal/mol lower than the isolated species, demonstrating a significant stabilization effect. nih.gov

The versatility of the calix vulcanchem.comarene cavity is further demonstrated by its ability to form complexes with various aromatic solvents. A notable example is the formation of a crystalline 1:3 complex between this compound and benzene (B151609), highlighting its capacity to include multiple small guest molecules. acs.org Theoretical studies on generic calix vulcanchem.comarenes (CX vulcanchem.com) support the favorable encapsulation of isomers of nitrophenol, with the binding strength influenced by the potential for hydrogen bonding between the guest and the host's phenolic hydroxyl groups. researchgate.net The interaction energy for these complexes was found to follow the order: p-nitrophenol > m-nitrophenol > o-nitrophenol. researchgate.net

Furthermore, the broader family of p-isopropylcalixarenes has shown promise in specialized applications. The larger analogue, p-isopropylcalix core.ac.ukarene, has been effectively used in the purification of fullerenes by selectively forming precipitate complexes with C60 from toluene (B28343) or benzene solutions. google.comgoogle.com

Anion Recognition

Unmodified calixarenes, including this compound, generally exhibit poor affinity for anions. medcraveonline.com The electron-rich nature of their cavity and the phenolic hydroxyl groups are not suited for binding negatively charged species. However, by strategically functionalizing the calixarene scaffold, it is possible to create powerful and selective anion receptors. medcraveonline.commedcraveonline.com This is typically achieved by attaching hydrogen-bond donor groups, such as urea (B33335) or thiourea (B124793) moieties, to the upper or lower rim of the calixarene. medcraveonline.commdpi.com

While specific studies on anion recognition by functionalized this compound are not extensively documented, research on the closely related p-tert-butylcalix vulcanchem.comarene provides a clear blueprint for this application. Neutral receptors based on urea-derivatized p-tert-butylcalix vulcanchem.comarenes have been shown to effectively complex halide and tricarboxylate anions. medcraveonline.commedcraveonline.com The urea groups provide acidic N-H protons that can form strong hydrogen bonds with the target anion, holding it within the receptor's binding pocket.

The general principles of this approach are well-established:

Hydrogen Bonding: The primary interaction driving anion recognition in these systems is the formation of hydrogen bonds between the urea/thiourea N-H groups and the anion. frontiersin.org

Binding Strength: The strength of the binding is influenced by the basicity of the anion and the acidity of the N-H protons. Thiourea derivatives are often stronger binders than their urea counterparts due to the higher acidity of their N-H protons. frontiersin.org

Selectivity: Selectivity for different anions can be tuned by altering the conformation of the calixarene (e.g., cone vs. 1,3-alternate) and the number and placement of the hydrogen-bond donating substituents. medcraveonline.com

This functionalization strategy transforms the calixarene from a simple scaffold into a sophisticated receptor capable of selective anion entrapment, with potential applications in sensing and separation. medcraveonline.com

Thermodynamics and Kinetics of Complexation

The complexation of ions by this compound is governed by a delicate balance of thermodynamic factors, including enthalpy (ΔH°c) and entropy (ΔS°c). These parameters are significantly influenced by the nature of the solvent system, which affects the solvation and desolvation of the host, guest, and the resulting complex. mdpi.comresearchgate.net

A detailed thermodynamic investigation of the complexation between this compound and the cesium cation (Cs+) was conducted in various dimethylsulfoxide (DMSO) and acetonitrile (AN) binary solvent mixtures. mdpi.comcapes.gov.br Conductometric measurements revealed the formation of a 1:1 stoichiometry complex, (this compound·Cs)+, across all tested solvent compositions. mdpi.comcapes.gov.br

The stability of the complex, quantified by the formation constant (Kf), showed a non-linear relationship with the solvent composition. mdpi.com By studying the temperature dependence of the stability constants, the standard enthalpy (ΔH°c) and entropy (ΔS°c) of complexation were determined. The results consistently showed that the formation of the (this compound·Cs)+ complex is enthalpy destabilized (positive ΔH°c) but entropy stabilized (positive TΔS°c). mdpi.comresearchgate.netcapes.gov.br This indicates that the process is driven by a net increase in the disorder of the system, likely due to the release of a significant number of solvent molecules from the solvation shells of the cation and the ligand upon complexation. Both the enthalpic and entropic contributions were found to be strongly dependent on the solvent composition. mdpi.comresearchgate.net

The nature of the solvent system can also have a profound impact on the kinetics of guest exchange, although specific kinetic data for this compound are limited. researchgate.net

The table below summarizes the thermodynamic data for the complexation of Cs+ by this compound in different DMSO-AN solvent mixtures at various temperatures.

mol% DMSO in ANTemperature (°C)log Kf (± SD)ΔH°c (kJ/mol)ΔS°c (J/mol·K)
100252.80 (± 0.08)18.5 (± 0.8)116.1 (± 2.5)
352.90 (± 0.05)
452.98 (± 0.07)
74.6253.20 (± 0.09)12.1 (± 0.7)102.1 (± 2.4)
353.25 (± 0.06)
453.30 (± 0.08)
52.5253.43 (± 0.04)12.8 (± 0.9)110.1 (± 2.9)
353.50 (± 0.07)
453.57 (± 0.05)
32.9253.62 (± 0.08)10.1 (± 0.5)106.6 (± 1.7)
353.66 (± 0.06)
453.70 (± 0.09)
15.5253.81 (± 0.07)10.9 (± 0.6)110.5 (± 2.0)
353.86 (± 0.05)
453.91 (± 0.08)

Data sourced from Ahmadzadeh et al. (2011). mdpi.com

Supramolecular Assemblies and Materials Science Applications

Self-Assembly of p-Isopropylcalix-6-arene and its Derivatives

The self-assembly of this compound and its functionalized derivatives is a spontaneous process driven by non-covalent interactions, leading to the formation of organized supramolecular structures.

Derivatives of this compound, particularly amphiphilic variants, have demonstrated the ability to self-assemble into a variety of nanostructures in solution. For instance, an amphiphilic p-sulfonatocalix nih.govarene, synthesized through sulfonation and lipophilic conjugation, self-assembles into polydispersed nanostructures with a mean diameter of 136.45 ± 2.41 nm and a surface charge of -49.93 ± 0.35 mV. nih.gov These nanostructures have been explored as nano-cargos for drugs. nih.gov The morphology of these self-assembled structures can range from micelles and vesicles to more complex arrangements like nanofibers and nanorods, depending on the specific modifications to the calixarene (B151959) scaffold. frontiersin.org

The aggregation behavior of this compound derivatives can be precisely controlled. For example, the aggregation of amphiphilic p-sulfonatocalix[n]arenes is influenced by their concentration. mdpi.com Below the critical micelle concentration (CMC), these molecules may exist in specific conformations, but above the CMC, they self-assemble into micelles where the hydrophobic alkyl chains are oriented towards the core and the hydrophilic sulfonate groups are exposed to the aqueous environment. mdpi.com This aggregation can also be triggered or influenced by the presence of guest molecules, leading to the formation of discrete stacked aggregates.

The solvent environment and the concentration of the calixarene play a crucial role in the self-assembly process. In aqueous solutions, hydrophobic interactions are a primary driving force for the aggregation of amphiphilic calixarenes. mdpi.com The concentration dictates the transition from individual molecules to organized assemblies like micelles. mdpi.com The composition of binary solvent systems, such as dimethylsulfoxide-acetonitrile, has been shown to affect the stability of complexes formed between this compound and cations like Cs+. mdpi.com A non-linear relationship exists between the stability constant of the complex and the solvent composition, highlighting the intricate role of the solvent in modulating intermolecular interactions. mdpi.com

Controlled Aggregation

Integration into Polymeric Matrices and Membranes

This compound has been successfully incorporated into polymeric matrices to create functional materials, particularly for sensor applications. A notable application is the development of cesium-selective polymeric membrane electrodes. tandfonline.comresearchgate.net In these sensors, this compound acts as an ionophore, a molecule that selectively binds to a specific ion. nih.gov The membrane typically consists of a polymer matrix like high molecular weight polyvinyl chloride (PVC), a plasticizer such as dioctyl phthalate (B1215562) (DOP), and an ionic additive like potassium tetrakis(4-chlorophenyl)borate (KTpClPB). nih.govresearchgate.net The calixarene, dispersed within this matrix, provides the selective recognition sites for the target ion. The performance of these sensors, including their selectivity and sensitivity, is highly dependent on the composition of the membrane. researchgate.netd-nb.info

Below is a data table summarizing the composition of an optimized cesium-selective polymeric membrane:

ComponentFunctionOptimized Amount
This compoundIonophore5 mg
Polyvinyl Chloride (PVC)Polymer Matrix30 mg
Dioctyl Phthalate (DOP)Plasticizer62 mg
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)Ionic Additive3 mg

Table 1: Composition of a Cesium-Selective Polymeric Membrane Incorporating this compound. researchgate.net

This membrane exhibited a near-Nernstian response to cesium ions over a wide concentration range, demonstrating the successful integration and functionality of this compound within a polymeric framework. researchgate.net

Hybrid Materials and Nanocomposites

The incorporation of this compound into inorganic or hybrid materials has led to the creation of advanced nanocomposites with synergistic properties. mdpi.comelsevier.com These materials combine the molecular recognition capabilities of the calixarene with the physical and chemical properties of the inorganic component.

This compound has been effectively used as a stabilizing agent in the synthesis of metal nanoparticles, particularly silver nanoparticles (AgNPs). mdpi.comnih.gov The calixarene layer on the surface of the nanoparticles prevents their agglomeration and allows for control over their size and distribution. mdpi.comresearchgate.net An electrochemical method has been reported for the synthesis of AgNPs on a glassy carbon electrode modified with this compound. mdpi.comresearchgate.net In this process, silver ions are first preconcentrated on the calixarene-modified electrode and then electrochemically reduced to form nanoparticles. researchgate.net

The resulting this compound-stabilized AgNPs have shown significant catalytic activity. For example, they have been used for the electrocatalytic reduction of hydrogen peroxide. mdpi.comresearchgate.net The size and distribution of the synthesized nanoparticles can be influenced by factors such as the concentration of the calixarene and the applied potential during the reduction of the silver ions. researchgate.net

A study on the electrochemical synthesis of AgNPs using a this compound matrix reported the following characteristics:

PropertyValue
Average Size of AgNPs70 nm
DistributionHomogeneous

Table 2: Characteristics of Silver Nanoparticles Stabilized by this compound. researchgate.net

This demonstrates the utility of this compound in creating stable and catalytically active metal nanoparticle-based hybrid materials.

Calixarene-Stabilized Metal Nanoparticles (e.g., Silver Nanoparticles)

Thin Film Formation and Crystallization Processes

The ability of this compound to self-assemble into ordered structures is fundamental to its application in thin films and crystal engineering. The formation of thin films, particularly Langmuir-Blodgett (LB) films, allows for precise control over the molecular organization at interfaces.

Langmuir films of calixarenes are formed by spreading a solution of the compound onto a water subphase. researchgate.netnanoscience.com As the solvent evaporates, the amphiphilic calixarene molecules organize at the air-water interface. nanoscience.com The resulting monolayer can then be transferred onto a solid substrate layer by layer, creating a highly ordered multilayer film. researchgate.netnanoscience.com The quality and properties of the LB film are influenced by several factors, including the subphase composition, temperature, and deposition pressure. researchgate.netnanoscience.com

A study on calix worktribe.comarene LB films demonstrated the formation of a uniform and high-quality film with a transfer ratio of approximately 0.99 at a deposition pressure of 21 mN/m. researchgate.net The table below details the characterization of such a film.

MeasurementValue
Deposition pressure21 mN/m researchgate.net
Transfer ratio~0.99 researchgate.net
Water contact angle on modified glass86.2° ± 4.5° researchgate.net
Surface free energy25.86 mN/m researchgate.net

This table presents key parameters for a Langmuir-Blodgett film of calix worktribe.comarene, indicating successful and uniform deposition.

The crystallization of this compound is a complex process influenced by the solvent of crystallization. tandfonline.com The conformation of the calixarene molecule in the solid state is highly dependent on the solvent's ability to participate in hydrogen bonding. tandfonline.com For instance, p-tert-butylcalix worktribe.comarene, a closely related compound, adopts a pinched cone conformation when crystallized from non-hydrogen-bonding solvents, allowing for a cyclic array of intramolecular hydrogen bonds. tandfonline.comacs.org However, in the presence of hydrogen-bonding solvents, the macrocycle often adopts a 1,2,3-alternate conformation. tandfonline.com

The crystal structure of this compound itself has been determined, providing insight into its molecular geometry and packing in the solid state. worktribe.comacs.org The study of its crystallization behavior is crucial for understanding its inclusion capabilities and for the rational design of crystalline materials with specific properties. Polymorphism, the ability of a compound to exist in multiple crystal forms, is also a significant aspect of calixarene chemistry, with different polymorphs exhibiting distinct physical properties. acs.orgmdpi.com

Advanced Applications

Sensing and Detection Systems

The macrocyclic structure of p-isopropylcalix-6-arene allows it to act as a host molecule, forming inclusion complexes with a variety of guest species. This host-guest chemistry is the foundation for its use in chemical sensors.

Potentiometric sensors operate by measuring the potential difference between a reference electrode and an indicator electrode, which is sensitive to the concentration of a specific ion in a solution. This compound has been successfully incorporated as an ionophore in the fabrication of ion-selective electrodes (ISEs). An ionophore is a chemical species that reversibly binds ions.

For instance, a PVC-based membrane sensor using this compound as an ionophore has been developed for the selective detection of Calcium(II) ions (Ca²⁺). tandfonline.com This sensor demonstrated a near-Nernstian response, which is a predictable change in potential for a ten-fold change in ion concentration, with a slope of 30 mV per decade of activity. tandfonline.com It exhibited a wide linear concentration range for Ca²⁺ from 3.9 × 10⁻⁶ to 1.0 × 10⁻¹ M. tandfonline.com The sensor also showed good selectivity for Ca²⁺ over other mono-, bi-, and trivalent cations. tandfonline.com

Table 1: Performance of a this compound Based Potentiometric Sensor for Ca²⁺

Parameter Value Reference
Ionophore This compound tandfonline.com
Target Ion Ca²⁺ tandfonline.com
Linear Range 3.9 × 10⁻⁶ – 1.0 × 10⁻¹ M tandfonline.com
Slope 30 mV/decade tandfonline.com
Response Time 15 s tandfonline.com
Lifespan 3 months tandfonline.com
pH Range 2.5–6.0 tandfonline.com

Electrochemical sensors are a broader class of sensors that utilize a variety of electrochemical techniques, such as voltammetry and amperometry, to detect analytes. The principle often involves the interaction of the analyte with a modified electrode surface, leading to a measurable change in current or potential.

This compound has been employed as a matrix on electrode surfaces to facilitate the electrochemical synthesis of nanoparticles, which then act as the active sensing element. researchgate.netnih.gov For example, silver nanoparticles (AgNPs) have been prepared on a glassy carbon electrode modified with this compound. researchgate.netnih.gov The calixarene (B151959) layer helps to control the size and prevent the agglomeration of the nanoparticles. researchgate.net These AgNP-modified electrodes have shown good catalytic ability for the reduction of hydrogen peroxide (H₂O₂), making them effective electrochemical sensors for this molecule. researchgate.netnih.gov The sensor exhibited a linear response to H₂O₂ in the concentration range of 5.0 × 10⁻⁵ to 6.5 × 10⁻³ M, with a detection limit of 2.7 × 10⁻⁵ M. researchgate.net

Fluorescent sensors utilize changes in fluorescence properties, such as intensity or wavelength, upon interaction with an analyte. While research on this compound itself as a fluorescent sensor is less common, its derivatives and related calixarenes have been extensively studied in this area. The general principle involves attaching a fluorescent group (fluorophore) to the calixarene scaffold. The binding of a guest molecule or ion into the calixarene cavity can alter the chemical environment of the fluorophore, leading to a change in its fluorescence emission. This "turn-on" or "turn-off" response can be used for detection.

For example, a calix core.ac.ukarene derivative functionalized with pyrenylurea groups has been shown to act as a selective fluorescent chemosensor for phosphatidylcholine-type lipids. rsc.org The selectivity arises from the complementary shape and hydrogen bonding interactions between the lipid's headgroup and the receptor's binding site. rsc.org While this example does not use this compound directly, it illustrates the potential of the calix core.ac.ukarene framework in designing fluorescent sensors.

The ability of this compound to selectively bind certain metal ions has been exploited for the development of sensors for their detection.

A highly selective and sensitive polymeric membrane sensor for cesium (Cs⁺) ions has been developed using this compound as the ionophore. rsc.orgrsc.org This sensor exhibited a near-Nernstian response with a slope of 57.29 ± 0.31 mV per decade over a wide concentration range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M. rsc.orgrsc.org The sensor demonstrated a low detection limit of 1.0 × 10⁻⁶ M and a fast response time of less than 10 seconds. rsc.orgrsc.org It was also shown to be highly reproducible and stable for at least 12 weeks. rsc.org The high selectivity for Cs⁺ is crucial for applications such as monitoring nuclear waste. nih.gov

While specific research on this compound for chromium (Cr³⁺) detection is not as prevalent, other calixarene-based sensors have been developed for this ion. For instance, a PVC membrane sensor for Cr³⁺ was prepared using 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one as the ionophore, showing a Nernstian slope of 19.7 ± 0.3 mV/decade. researchgate.net

Table 2: Performance of a this compound Based Potentiometric Sensor for Cs⁺

Parameter Value Reference
Ionophore This compound rsc.orgrsc.org
Target Ion Cs⁺ rsc.orgrsc.org
Linear Range 1.0 × 10⁻⁶ – 1.0 × 10⁻¹ M rsc.orgrsc.org
Slope 57.29 ± 0.31 mV/decade rsc.orgrsc.org
Detection Limit 1.0 × 10⁻⁶ M rsc.orgrsc.org
Response Time < 10 s rsc.orgrsc.org
Lifespan ~12 weeks rsc.org
pH Range 2–11 rsc.orgrsc.org

The hydrophobic cavity of this compound makes it suitable for recognizing and binding organic molecules. This has been applied in the development of sensors for various organic compounds.

The aforementioned fluorescent sensor based on a calix core.ac.uktris-pyrenylurea derivative demonstrates the selective detection of phosphatidylcholine-type lipids. rsc.org The recognition mechanism involves the interaction of the lipid's zwitterionic headgroup with the receptor's hydrogen-bonding sites and hydrophobic pocket. rsc.org This biomimetic approach mimics natural recognition systems. rsc.org

Selective Ion Detection (e.g., Cs+, Cr3+)

Catalysis and Electrocatalysis

Beyond sensing, this compound has found applications in the field of catalysis and electrocatalysis. Its role is often as a stabilizing agent or a support material for catalytically active metal nanoparticles.

This compound has been utilized as a matrix for the electrochemical synthesis of silver nanoparticles (AgNPs) on a glassy carbon electrode. researchgate.netnih.gov These AgNPs supported on the calixarene-modified electrode exhibited significant electrocatalytic activity towards the reduction of hydrogen peroxide. researchgate.netnih.gov The calixarene layer plays a crucial role in controlling the size and distribution of the nanoparticles, which in turn influences their catalytic performance. researchgate.net

In another study, a simple route for the electrochemical preparation of copper/platinum (Cu/Pt) nanoparticles supported on a glassy carbon electrode was developed using a this compound matrix. This system also demonstrated catalytic activity for the electrochemical oxidation of H₂O₂.

The use of calixarenes in catalysis extends to their ability to act as ligands for metal catalysts in various organic reactions, such as Friedel-Crafts alkylations. While not specific to the p-isopropyl derivative, calixarenes, in general, can influence the selectivity and efficiency of these reactions. beilstein-journals.org

Electrocatalytic Reduction of Hydrogen Peroxide

Recent studies have highlighted the utility of this compound in the electrocatalytic reduction of hydrogen peroxide (H₂O₂). One notable approach involves the use of a glassy carbon electrode (GCE) modified with this compound to support silver nanoparticles (AgNPs). researchgate.netumz.ac.ir In this system, the calixarene layer plays a crucial role in controlling the size of the AgNPs and preventing their agglomeration. researchgate.netmdpi.com The resulting modified electrode demonstrates significant catalytic activity towards the reduction of H₂O₂. umz.ac.ir

The fabrication process involves the preconcentration of silver ions on the this compound-modified GCE, followed by their electrochemical reduction to form AgNPs with an average size of 70 nm. researchgate.netumz.ac.ir The performance of this electrochemical sensor is influenced by several factors, including the concentration of this compound, the potential applied for the reduction of silver ions, the number of calixarene layers, and the pH of the solution. researchgate.netumz.ac.ir Under optimal conditions, this sensor exhibits a linear response to H₂O₂ concentrations ranging from 5.0×10⁻⁵ to 6.5×10⁻³ M, with a detection limit of 2.7×10⁻⁵ M. researchgate.netumz.ac.ir This method provides a promising, easy-to-use, and cost-effective technique for preparing nanoparticle-based electrochemical sensors. researchgate.net

Parameter Value Reference
AnalyteHydrogen Peroxide (H₂O₂) researchgate.netumz.ac.ir
ElectrodeSilver Nanoparticle-Modified Glassy Carbon Electrode researchgate.netumz.ac.ir
Support MatrixThis compound researchgate.netumz.ac.ir
Linear Range5.0×10⁻⁵ to 6.5×10⁻³ M researchgate.netumz.ac.ir
Detection Limit2.7×10⁻⁵ M researchgate.netumz.ac.ir

Asymmetric Catalysis

The field of asymmetric catalysis has explored the use of inherently chiral calixarenes, which are synthesized through methods like fragment condensation or asymmetric functionalization of the calixarene skeleton. semanticscholar.orgmdpi.com While much of the research has focused on calix researchgate.netarenes, the principles extend to larger macrocycles like this compound. semanticscholar.org The creation of chirality in calixarenes can be achieved by introducing different substituents on the lower rim, leading to various chiral isomers. semanticscholar.org These chiral structures can then be utilized as ligands in metal-catalyzed asymmetric reactions, although specific examples focusing solely on this compound in asymmetric catalysis are still emerging. The potential lies in designing and synthesizing chiral derivatives of this compound that can act as effective catalysts for enantioselective transformations.

Separation and Extraction Technologies

The ability of calixarenes to form host-guest complexes with various ions and neutral molecules makes them highly valuable in separation and extraction processes. academie-sciences.fr

Solvent Extraction of Metal Ions (e.g., Lithium)

The selective extraction of metal ions is a critical application of calixarenes. While extensive research has been conducted on calix researchgate.netarene derivatives for lithium extraction, the larger p-isopropylcalix academie-sciences.frarene also demonstrates potential in this area. researchgate.netfrontiersin.orgmdpi.com The efficiency of extraction is highly dependent on the functional groups attached to the calixarene core. For instance, studies on calix researchgate.netarene have shown that monoacetic acid derivatives exhibit high selectivity for lithium ions. frontiersin.orgmdpi.com The principles of host-guest chemistry that govern these interactions are applicable to this compound as well. The complexation of this compound with cations like cesium (Cs⁺) has been studied, indicating its capability to interact with metal ions. researchgate.netresearchgate.net The extraction process typically involves a liquid-liquid extraction system where the calixarene acts as an extractant in an organic phase to selectively bind and transport the target metal ion from an aqueous phase. frontiersin.orgtsijournals.com

Metal Ion Calixarene Derivative Key Finding Reference
Lithium (Li⁺)Monoacetic acid calix researchgate.netareneHigh selectivity over other alkali and alkaline earth metals. frontiersin.orgmdpi.com
Cesium (Cs⁺)This compoundForms a 1:1 complex in dimethylsulfoxide-acetonitrile binary solvents. researchgate.netresearchgate.net

Purification Processes

p-Isopropylcalix-arenes have been investigated for their role in purification processes, particularly for the separation of fullerenes. google.com For example, p-isopropylcalix google.comarene has been shown to selectively precipitate C₆₀ from a mixture of fullerenes in toluene (B28343) or benzene (B151609), allowing for its purification. google.com This selective complexation is a hallmark of calixarene chemistry and can be applied to various purification challenges. The underlying principle is the size and shape complementarity between the host calixarene cavity and the guest molecule, leading to the formation of a stable complex that can be easily separated.

Biological and Biomedical Applications

The unique molecular architecture of calixarenes has also led to their exploration in several biological and biomedical contexts. nih.gov

Detoxification

The potential of calixarene derivatives in detoxification processes is an emerging area of research. Water-soluble calixarenes, such as p-sulfonatocalix[n]arenes, have been studied for their ability to form host-guest complexes with toxins, potentially neutralizing their harmful effects. nankai.edu.cn This concept has been explored for the detoxification of pesticides. nankai.edu.cn While direct studies on this compound for detoxification are limited, the fundamental principle of encapsulating toxic molecules within the calixarene cavity is a promising strategy. For instance, carboxylatopillar academie-sciences.frarene, a related macrocycle, has been used in a host-guest formulation to detoxify paraquat. nih.gov This suggests that appropriately functionalized p-isopropylcalix-6-arenes could be designed to target specific toxins.

Drug Delivery Systems

The unique structural characteristics of this compound and its derivatives, such as a well-defined hydrophobic cavity and the potential for functionalization at its upper and lower rims, make it a compelling scaffold for the development of advanced drug delivery systems. These systems primarily operate on the principle of host-guest chemistry, where the calixarene encapsulates a "guest" drug molecule, thereby improving its solubility, stability, and bioavailability.

Water-soluble derivatives are particularly significant in this field. For instance, p-sulfonatocalix researchgate.netarene, a derivative of this compound, has been extensively studied for its ability to form stable inclusion complexes with various therapeutic agents. This modification enhances the water solubility and biocompatibility of the carrier system. nih.gov Research has demonstrated the encapsulation of anticancer drugs, such as doxorubicin (B1662922) (Dox), within p-sulfonatocalix researchgate.netarene-functionalized gold nanoparticles (SCx6AuNPs). nih.govnih.gov In these systems, the calixarene acts as a capping agent on the nanoparticle surface, with its free cavity available to bind drug molecules. nih.gov

A key feature of these calixarene-based systems is their capacity for stimuli-responsive drug release. The release of the encapsulated drug can be triggered by specific environmental cues, such as a change in pH. nih.gov Cancerous tissues are often more acidic (pH 5–6.5) than healthy tissues (pH 7.4), a feature that can be exploited for targeted drug release. Studies have shown that the release of doxorubicin from SCx6AuNPs increases as the pH decreases from 8 to 3, indicating a pH-sensitive release mechanism that could selectively target tumor microenvironments. nih.gov Furthermore, release can be initiated by competitive binding agents, such as spermidine (B129725) or adamantylamine, which displace the drug from the calixarene cavity. nih.gov Theoretical studies have also identified p-isopropylcalix researchgate.netarene as a promising carrier for tyrosine kinase inhibitors like gefitinib (B1684475) and regorafenib, highlighting its potential to form stable inclusion complexes and act as an effective drug carrier.

Calixarene Host SystemGuest DrugKey Research Findings
p-Sulfonatocalix researchgate.netarene-Functionalized Gold Nanoparticles (SCx6AuNPs)Doxorubicin (Dox)Efficient uptake and stimuli-responsive release triggered by low pH and competitive binding agents. nih.gov
p-isopropylcalix researchgate.netareneGefitinib / RegorafenibTheoretical studies show high capability to act as a drug carrier for these tyrosine kinase inhibitors.

Bioimaging

The inherent ability of this compound and its functionalized analogues to selectively bind ions and small molecules makes them excellent candidates for the development of fluorescent probes and sensors for bioimaging. researchgate.netacs.org These systems typically consist of the calixarene scaffold (the ionophore or host) covalently linked to a fluorophore, which signals the binding of a target analyte through a change in its fluorescence emission. mdpi.com

Derivatives of calix researchgate.netarene have been engineered to create chemosensors capable of detecting specific, biologically relevant molecules. For example, a calix researchgate.netarene functionalized with three pyrenylurea units has been shown to selectively interact with phosphatidylcholine-type lipids. rsc.org The selectivity arises from the high degree of complementarity between the lipid's headgroup and the receptor's binding site, demonstrating a biomimetic recognition approach. rsc.org

Furthermore, water-soluble sulfonated calix researchgate.netarenes have been incorporated into sensor arrays. mdpi.com These arrays, when used with fluorescent dyes, can detect various analytes in solution, with the combination of calixarene and dye producing a unique signal for each target. mdpi.com This approach has been applied to read histone code modifications, which are important in gene regulation. mdpi.com

Nanoparticle-based systems also play a role in bioimaging. p-Sulfonatocalix researchgate.netarene-functionalized gold nanoparticles (SCx6AuNPs) have been used to track cellular uptake. nih.govnih.gov By loading the nanoparticles with a fluorescent tracking probe like Thioflavin T (ThT) instead of a drug, researchers can visualize the internalization of the nanoconjugates into cells. nih.gov Bright fluorescence microscope images of cancer cells stained with ThT-loaded SCx6AuNPs confirm the successful uptake by the cells, validating their potential for use in both drug delivery and bioimaging applications. nih.govnih.gov In a different approach, p-isopropylcalix researchgate.netarene has been used as a matrix to support silver nanoparticles on an electrode, creating an electrochemical sensor for hydrogen peroxide, a molecule of significant biological interest. researchgate.net

Sensing PlatformTarget AnalyteSensing Mechanism / Response
Calix researchgate.nettris-pyrenylureaPhosphatidylcholine LipidsSelective binding to the zwitterionic headgroup, detected by fluorescence spectroscopy. rsc.org
p-Sulfonatocalix researchgate.netarene Sensor ArrayHistone ModificationsOperates with fluorescent dyes (e.g., LCG, MPPE) using an indicator-displacement assay strategy. mdpi.com
ThT-loaded SCx6AuNPsCellular Uptake MarkerProvides bright fluorescence within cells, acting as a tracking probe for nanoparticle internalization. nih.gov
p-isopropylcalix researchgate.netarene-AgNP ElectrodeHydrogen Peroxide (H₂O₂)Electrochemical detection of H₂O₂ reduction, demonstrating sensing capability. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For p-isopropylcalix-6-arene and its analogues, DFT calculations provide crucial insights into conformational preferences and the influence of the environment on its structure.

DFT calculations have been employed to assess the impact of solvents on the conformations of p-isopropylcalix[n]arene anions (where n can be 4, 6, or 8). researchgate.net These studies are critical for understanding the deprotonation behavior and subsequent metal ion complexation in different solvent environments. researchgate.net For instance, research on the binding of lanthanide(III) cations with p-isopropylcalix[n]arenes utilized DFT to estimate how the solvent affects both the acidity and the conformations of the resulting calixarene (B151959) anions. researchgate.net

While specific DFT studies on the neutral this compound are not extensively detailed in the surveyed literature, extensive research on the closely related p-tert-butylcalix mdpi.comarene provides a strong model for its behavior. In these studies, DFT calculations at levels like B3LYP/6-31G* are used to explore the energetic landscape of various conformers, such as the pinched cone, 1,2,3-alternate, and winged-cone conformations. nih.govacs.org These calculations help to determine the relative stability of different rotamers by optimizing their geometries and comparing their energies. nih.govacs.org Such theoretical work has shown that for the p-tert-butyl analogue, the pinched cone conformer, stabilized by six intramolecular hydrogen bonds, is the most stable in the gas phase. acs.org

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the motion and interaction of atoms and molecules over time. nih.gov These methods are particularly useful for studying the flexibility of large molecules like calixarenes and their dynamic interactions with guest molecules.

Molecular mechanics can be used to obtain the optimized conformation of host-guest complexes. asianpubs.org For example, simulations have been used to determine the lowest energy structure of complexes formed between calixarene derivatives and guest molecules, revealing how the guest fits within the host's cavity. asianpubs.org

Molecular dynamics simulations provide a deeper understanding of the molecular features of host-guest interactions in solution. researchgate.net Studies on related sulfonated calix mdpi.comarenes have used MD simulations to investigate complexation with guest molecules in an aqueous environment. researchgate.net These simulations showed that a guest molecule could adopt multiple, rapidly interconverting configurations within the calixarene cavity, suggesting that non-specific hydrophobic interactions are a key driver for complex stability. researchgate.net Such simulations are crucial for elucidating the mechanisms behind the selective recognition of specific molecules. researchgate.net

Conformational Energy Landscapes

The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. For a flexible molecule like this compound, this landscape is complex, featuring multiple local energy minima corresponding to different stable conformations (conformers). rsc.orgrsc.org

Theoretical calculations, particularly DFT, are essential for mapping this landscape. nih.govacs.org By calculating the relative energies of different conformers, researchers can predict which shapes the molecule is most likely to adopt. For the analogous p-tert-butylcalix mdpi.comarene, the energy difference between conformers can be significant. The winged-cone conformation, for instance, was calculated to be the highest energy conformation in the gas phase, being 15.9 kcal/mol less stable than the most stable pinched cone conformer. acs.org The 1,2,3-alternate conformation was found to be intermediate in energy, being 11.8 kcal/mol less stable than the pinched cone. acs.org These energy differences arise from factors like the strain of the macrocycle and the number and strength of intramolecular hydrogen bonds. acs.org Understanding this landscape is critical, as the specific conformation adopted by the calixarene determines the shape of its binding cavity and thus its host-guest properties.

Table 1: Calculated Relative Energies of p-tert-Butylcalix mdpi.comarene Conformers (Data for p-tert-butylcalix mdpi.comarene is presented as a close analogue to illustrate the typical energy differences between conformations)

Conformer Relative Energy (kcal/mol)
Pinched Cone 0.0 (most stable)
1,2,3-Alternate +11.8
Winged-Cone +15.9

Source: ACS Omega acs.org

Modeling of Host-Guest Interactions

Modeling host-guest interactions is a cornerstone of computational studies on this compound, providing insights into its ability to selectively bind other ions and molecules. A significant body of research has focused on its complexation with the cesium cation (Cs⁺). mdpi.comnih.govresearchgate.net

Thermodynamic studies conducted in dimethylsulfoxide-acetonitrile (DMSO-AN) binary solvent systems have shown that this compound forms a 1:1 complex with the Cs⁺ cation. mdpi.comnih.govresearchgate.net The stability of this complex is highly dependent on both the temperature and the composition of the solvent mixture. mdpi.com The stability constants (log Kf) for the (p-isopropylcalix mdpi.comarene·Cs)⁺ complex were found to increase with temperature, indicating that the complexation process is endothermic. mdpi.comresearchgate.net Furthermore, the stability of the complex increases as the proportion of acetonitrile (B52724) (a solvent with a lower solvating ability) increases in the mixture, because the Cs⁺ cation is less strongly solvated and more available to bind with the calixarene. mdpi.comresearchgate.net

Table 2: Stability Constants (log Kf) for the (p-isopropylcalix mdpi.comarene·Cs)⁺ Complex in DMSO-AN Binary Solvents

mol% DMSO log Kf at 25 °C log Kf at 35 °C log Kf at 45 °C
100 2.53 2.68 2.82
74.6 2.95 3.09 3.24
52.5 3.32 3.46 3.61
32.9 3.65 3.79 3.94
15.5 4.04 4.18 4.31

Source: Molecules mdpi.com

Table 3: Thermodynamic Parameters for (p-isopropylcalix mdpi.comarene·Cs)⁺ Complex Formation in DMSO-AN Binary Solvents at 25 °C

mol% DMSO ΔG°c (kJ/mol) ΔH°c (kJ/mol) ΔS°c (J/mol·K)
100 -14.44 24.31 130.01
74.6 -16.84 24.28 138.00
52.5 -18.95 24.25 144.95
32.9 -20.83 24.22 151.14
15.5 -23.06 22.75 153.69

Source: Molecules mdpi.com

Adsorption energy is the energy released when a molecule (adsorbate) binds to a surface or within a cavity (adsorbent). In the context of host-guest chemistry, it quantifies the strength of the interaction between the host (this compound) and the guest. This energy can be calculated using DFT by taking the difference between the total energy of the host-guest complex and the sum of the energies of the isolated host and guest molecules. youtube.com A negative adsorption energy indicates a favorable, exothermic interaction. youtube.com While specific adsorption energy values for this compound were not prominent in the surveyed literature, the thermodynamic data for Cs⁺ complexation, which shows a positive enthalpy change (ΔH°c), suggest an endothermic process where binding is driven by entropy rather than a strong, energetically favorable adsorption. mdpi.comnih.gov

Adsorption Energy Calculations

Prediction of Supramolecular Assembly Structures

Computational studies are also vital for predicting how individual this compound molecules self-assemble into larger, ordered supramolecular structures. These assemblies are governed by a combination of intermolecular forces, including hydrogen bonding between the lower rims and van der Waals or π-π interactions between the aromatic units.

Molecular modeling can predict how host-guest complexation influences this assembly. For instance, the crystallization of p-tert-butylcalix mdpi.comarene was found to be highly dependent on the guest solvent molecule, which could tune the resulting conformation and crystal packing. acs.org Energy framework analysis, based on interaction energies, can be used to study the hierarchy of interactions that lead to a specific self-assembled structure. acs.org Furthermore, this compound has been used as a matrix on electrode surfaces to facilitate the synthesis of silver nanoparticles, demonstrating its role as a building block in creating functional nanoscale assemblies. mdpi.comresearchgate.net Theoretical models help to understand how the calixarene layer organizes on the surface to template the growth of these nanoparticles. mdpi.com

Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is a fundamental tool for investigating the properties of p-isopropylcalix-6-arene, offering information on its functional groups, electronic transitions, and conformational dynamics.

Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The FT-IR spectrum of a membrane containing this compound shows a characteristic absorption band in the region of 3200-3400 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups. rsc.org This broad band is a hallmark of the hydrogen-bonded phenolic units that form the lower rim of the calixarene (B151959) cavity. The presence of both methyl and methylene (B1212753) groups in the isopropyl substituents gives rise to multiple C-H stretching peaks between 3000 and 2850 cm⁻¹. spectroscopyonline.com Specifically, methyl groups typically show asymmetric and symmetric stretching vibrations, while methylene groups also have distinct stretching frequencies within this range. spectroscopyonline.com

A representative FT-IR spectrum of a this compound-based sensor compared to a blank membrane confirms the presence of the calixarene, highlighting the O-H stretching band which is absent in the blank. rsc.org

Table 1: Characteristic FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Assignment Reference
3200-3400 O-H Stretching rsc.org

UV-Vis spectroscopy is employed to study the electronic absorption properties of this compound and its interactions with other molecules or ions. The UV-Vis spectrum of this compound in solution typically displays a distinct absorption maximum around 295 nm. rsc.org This absorption is associated with the π-π* transitions of the aromatic rings within the calixarene structure.

When this compound interacts with cations, such as cesium (Cs⁺), changes in the UV-Vis spectrum can be observed. For instance, upon the addition of Cs⁺ to a solution of this compound, the absorption band may shift to a lower wavelength, such as 285 nm, and its intensity might decrease. rsc.org This spectral shift indicates a coordination or binding event between the calixarene and the cation, confirming their interaction. rsc.org

Table 2: UV-Vis Absorption Data for this compound

Species λ_max (nm) Observation Reference
This compound 295 Characteristic absorption rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and conformational behavior of this compound in solution.

¹H NMR: The proton NMR spectrum of a related compound, p-tert-butylcalix acs.orgarene, provides insight into the types of signals expected for this compound. For p-tert-butylcalix acs.orgarene, the ¹H NMR spectrum in CDCl₃ shows a singlet for the tert-butyl protons at approximately 1.29 ppm, a singlet for the methylene bridge protons at 3.90 ppm, a singlet for the aromatic protons at 7.16 ppm, and a singlet for the hydroxyl protons at 10.42 ppm. orgsyn.org For this compound, one would expect to see signals corresponding to the isopropyl protons (a doublet and a septet), the methylene bridge protons, the aromatic protons, and the hydroxyl protons.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For a calix acs.orgarene derivative, distinct signals are observed for the carbons of the aromatic rings, the methylene bridges, and the alkyl substituents. mdpi.com

Low-Temperature NMR: Low-temperature NMR studies are particularly useful for investigating the conformational dynamics of calix acs.orgarenes. At room temperature, the molecule may undergo rapid conformational changes, leading to averaged NMR signals. By lowering the temperature, this process can be slowed down, allowing for the observation of distinct signals for different conformers. For example, low-temperature NMR analysis has been used to suggest a "winged" conformation for hexa-p-tert-butylcalix acs.orgarene in solution. acs.org

The binding of lanthanide ions with p-isopropylcalix[n]arenes has been studied using a combination of spectroscopic techniques, including NMR, to understand the structure of the resulting complexes. researchgate.net

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, can be used to study the electronic structure and emission properties of materials. renishaw.com While detailed photoluminescence studies specifically on this compound are not extensively reported in the provided context, the technique is valuable for characterizing related systems. For instance, a decrease in photoluminescence intensity was observed in doped samples of a material characterized alongside this compound in one study. researchgate.net PL spectroscopy can reveal information about the electronic properties and defects in materials. renishaw.com The high spectral resolution of modern spectrometers allows for the detailed analysis of narrow and closely spaced emission bands, which can be useful in studying the electronic transitions within complex molecules like calixarenes. spectroscopyonline.com

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FT-IR. It is used to study the vibrational modes of molecules and can be particularly sensitive to the skeletal vibrations of the calixarene framework and the non-polar bonds of the isopropyl groups. libretexts.org In studies of related calixarenes, Raman spectroscopy has been used to investigate the inclusion of guest molecules, as the interaction can cause shifts in the vibrational frequencies of both the host and the guest. acs.org The technique is also a powerful tool for characterizing the structure of materials and can be used in conjunction with other methods like X-ray diffraction and scanning electron microscopy. researchgate.netresearchgate.net

Photoluminescence/Spectrofluorometry

Microscopy Techniques

Microscopy techniques are essential for visualizing the morphology and structure of this compound at the micro- and nanoscale, especially when it is part of a composite material or self-assembled structure.

In research involving materials incorporating this compound, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to investigate the surface morphology and internal structure. researchgate.netresearchgate.net For example, in the development of nanocomposites, SEM and TEM are used to characterize the size, shape, and distribution of nanoparticles within a matrix. researchgate.netresearchgate.net Electrochemical methods have been used to synthesize silver nanoparticles on glassy carbon electrodes modified with p-isopropylcalix acs.orgarene. mdpi.com The characterization of such modified surfaces would typically involve microscopy to visualize the deposited nanoparticles.

Transmission Electron Microscopy (TEM)

Diffraction Techniques

Diffraction techniques are essential for determining the crystalline structure of materials.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of materials. In the context of this compound and its applications, XRD is often used to confirm the structure of composite materials. For example, XRD analysis was part of a full characterization of a composite that confirmed the fabrication of a discrete core/shell structure. researchgate.net In another instance, XRD was employed to confirm the distorted rhombohedral phase of perovskite oxides that were synthesized in the presence of calixarene-related compounds. researchgate.net Furthermore, XRD has been used to characterize membrane samples, such as those used in ion-selective electrodes, to investigate the crystalline nature of the membrane after incorporation of the ionophore. journalofoptometry.orgfrontiersin.org

Single Crystal X-ray Diffraction provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and conformational details. A study on the crystal and molecular structure of two calix nih.govarenes reported the structure of a p-isopropylcalix nih.govarene-benzene (1:3) complex. csic.es This highlights the ability of the calixarene to act as a host for guest molecules.

While detailed crystallographic data for unsubstituted this compound was not prevalent in the direct search results, studies on closely related p-substituted calix nih.govarenes provide valuable insights into their solid-state conformations. For instance, the crystal structure of p-cumylcalix nih.govarene complexed with dimethylformamide revealed a double partial cone conformation. uni-wuerzburg.de Another study on hexa-p-tert-butylcalix nih.govarene identified a "winged-cone" conformation when crystallized with a mixture of solvents. csic.es The conformation of calix nih.govarenes in the solid state is highly dependent on the crystallization solvent, which can influence the intramolecular hydrogen bonding network. researchgate.net

Table 2: Crystallographic Data for a Related Calix nih.govarene Complex

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
p-cumylcalix nih.govarene·2.5 DMF Triclinic P1 17.328 17.981 17.040 116.56 112.42 76.18 uni-wuerzburg.de

X-ray Diffraction (XRD)

Electrochemical Techniques

Electrochemical techniques are widely used to study the redox properties of this compound and its utility in electrochemical sensors and devices.

The fabrication of silver nanoparticles on a glassy carbon electrode modified with this compound was characterized using electrochemical impedance spectroscopy (EIS). researchgate.net EIS is a powerful tool for probing the interfacial properties of modified electrodes. researchgate.net

Cyclic voltammetry (CV) is another common technique used to investigate the electrochemical behavior of this compound-based systems. For example, CV experiments demonstrated the catalytic ability of silver nanoparticles, prepared with a this compound matrix, for the reduction of hydrogen peroxide. researchgate.net In another application, a this compound modified carbon paste electrode was developed for the determination of silver(I) using differential pulse anodic stripping voltammetry. The sensor exhibited a linear response over a specific concentration range with a low detection limit.

The complexation of this compound with cations, such as cesium (Cs+), has been studied using conductometry, an electrochemical method that measures the electrical conductivity of a solution. These studies provide thermodynamic parameters for the complexation reaction, such as the stability constant (Kf), enthalpy (ΔH°c), and entropy (ΔS°c) of complex formation.

Table 3: Electrochemical Applications and Findings for this compound

Application Technique(s) Key Findings Reference
Electrocatalytic reduction of H2O2 Cyclic Voltammetry, Amperometry Modified electrode with Ag nanoparticles showed good catalytic ability. Linear range: 5.0×10⁻⁵ to 6.5×10⁻³ M; Detection limit: 2.7×10⁻⁵ M. researchgate.net
Determination of Ag(I) Differential Pulse Anodic Stripping Voltammetry Linear calibration curve from 5.0 × 10⁻⁸ M to 2 × 10⁻⁶ M; Detection limit: 4.8 × 10⁻⁸ M.
Complexation with Cs+ Conductometry Stoichiometry of the complex is 1:1. The complex is enthalpy destabilized but entropy stabilized.

Cyclic Voltammetry

Cyclic voltammetry is a key technique used to study the electrochemical behavior of electrodes modified with this compound. Research has shown its application in the development of catalytic surfaces. For instance, glassy carbon electrodes modified with this compound have been used as a matrix for the electrochemical synthesis of silver nanoparticles. umz.ac.irresearchgate.net

In these studies, cyclic voltammetry experiments demonstrated that the resulting silver nanoparticles exhibited significant catalytic activity for the reduction of hydrogen peroxide (H₂O₂). umz.ac.irresearchgate.net The technique is used to assess the electrocatalytic ability of the modified electrode by measuring the current response to a sweeping potential. The presence of the p-isopropylcalix google.comarene layer on the electrode surface helps control the size of the nanoparticles and prevent their agglomeration. umz.ac.irresearchgate.net This method was also employed in the development of an electrochemical sensor for the anticancer drug flutamide, where silver nanoparticles were synthesized on a p-isopropylcalix google.comarene-modified electrode. mdpi.com

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for characterizing the surface of modified electrodes. This technique is particularly useful for monitoring the stepwise fabrication of sensors and nanomaterials involving this compound. umz.ac.irresearchgate.net EIS measures the impedance of a system over a range of frequencies, providing insight into the properties of the electrode-electrolyte interface.

In the synthesis of silver nanoparticles on a this compound-modified glassy carbon electrode, EIS was used to characterize the fabrication process. umz.ac.irresearchgate.net The changes in the impedance spectra after each modification step confirm the successful attachment of the calixarene and the subsequent deposition of nanoparticles. EIS is highly sensitive to molecular adsorption and changes in the surface layer, making it an essential tool for verifying the structure of these complex interfaces. nih.gov

Potentiometry

Potentiometry is widely used to evaluate the ion-binding capabilities of this compound, leading to the development of highly selective ion sensors. By incorporating the calixarene into a membrane, typically made of polyvinyl chloride (PVC), electrodes can be created that show a potential response to specific ions.

A notable application is the creation of a Calcium(II)-selective potentiometric sensor. tandfonline.comtandfonline.com In this sensor, this compound acts as the ionophore, the component responsible for selectively binding Ca²⁺ ions. The sensor exhibits a near-Nernstian response, meaning its voltage changes predictably with the concentration of calcium ions. tandfonline.comtandfonline.com Research has also been conducted on a cesium-selective polymeric membrane sensor utilizing this compound. researchgate.net

Below is a table summarizing the performance of a Ca²⁺-selective sensor based on this compound.

Parameter Value Reference
IonophoreThis compound tandfonline.com, tandfonline.com
Linear Range3.9 × 10⁻⁶ M to 1.0 × 10⁻¹ M tandfonline.com, tandfonline.com
Slope30 mV per decade tandfonline.com, tandfonline.com
Response Time15 s tandfonline.com, tandfonline.com
Usable pH Range2.5–6.0 tandfonline.com, tandfonline.com
Lifetime3 months tandfonline.com, tandfonline.com

Other Analytical Techniques

Beyond electrochemical methods, other analytical techniques provide fundamental information about the elemental composition and thermal properties of this compound.

X-ray Energy Dispersive Spectrometry (EDS)

X-ray Energy Dispersive Spectrometry (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. nanoscience.com It works by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. semitracks.com EDS can provide a qualitative and quantitative analysis of the elements present in a sample.

In the context of this compound research, EDS is used to characterize nanocomposites and modified surfaces where the calixarene is a component. researchgate.net For example, when this compound is used to create a composite material or a modified electrode, EDS can confirm the presence and distribution of expected elements, verifying the successful fabrication of the material. nanoscience.comresearchgate.net The technique is capable of analyzing micro-volumes, making it suitable for studying the elemental composition of thin films and nanomaterials. semitracks.comarxiv.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen in a pure compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, elemental analysis provides experimental values that are compared against the theoretically calculated percentages for its chemical formula (C₆₀H₇₂O₆).

The results from elemental analysis confirm the purity and identity of the synthesized this compound.

Element Calculated (%) Found (%) Reference
Carbon (C)81.0480.91 google.com
Hydrogen (H)8.178.16 google.com
Oxygen (O)10.7910.83 google.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. torontech.com This method is used to study the thermal properties of materials, such as melting point, glass transition temperature, and decomposition. torontech.com

For calixarene derivatives, DSC is used to determine their thermal stability. acs.org Studies have shown that the stability of calixarenes depends on factors like the size of their hydrophobic cavity and the nature of the substituent groups on their skeleton. acs.org In a specific patent, the melting point of this compound was determined to be 348-351 °C, a key piece of data that can be obtained using DSC. google.com This information is vital for understanding the material's behavior at high temperatures and defining its operational limits in various applications.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of materials like this compound. The analysis provides insights into the material's composition, purity, and the nature of included solvent or guest molecules.

Research into the thermal degradation of the parent calix[n]arenes and their p-substituted derivatives provides a foundational understanding of their stability. Studies on unsubstituted calix researchgate.netarene (C6) and p-tert-butyl-calix researchgate.netarene (PTC6) using non-isothermal TGA under a static air atmosphere reveal multi-stage decomposition processes. researchgate.netresearchgate.net The thermal decomposition of these calixarenes is generally best described by a three-dimensional diffusion model. researchgate.net

For the parent calix researchgate.netarene, the decomposition initiates at lower temperatures compared to its p-tert-butyl substituted counterpart, indicating that the bulky alkyl group at the para-position enhances thermal stability. The decomposition of PTC6, for instance, shows a primary mass loss corresponding to the removal of the tert-butyl groups, followed by the degradation of the core calixarene structure at higher temperatures. researchgate.net In studies involving metallocalix researchgate.netarene complexes, TGA curves typically show an initial weight loss corresponding to the departure of crystallization water and any encapsulated organic guest molecules, followed by the decomposition of the organic ligand framework at higher temperatures. rsc.org While specific TGA data for this compound is not extensively detailed in the reviewed literature, data from the closely related p-isopropylcalix arene shows remarkable thermal stability, with decomposition occurring above 600°C. vulcanchem.com This suggests that the p-isopropyl substituent contributes significantly to the thermal robustness of the calixarene backbone.

The table below summarizes the thermal decomposition stages for calix researchgate.netarene (C6) and p-tert-butyl-calix researchgate.netarene (PTC6), which serve as valuable reference points for estimating the behavior of this compound.

CompoundDecomposition StageTemperature Range (°C)Mass Loss (%)Attribution
Calix researchgate.netarene (C6)Stage 1275-390~48Decomposition of macrocyclic structure
Stage 2390-540~52
p-tert-Butyl-calix researchgate.netarene (PTC6)Stage 1340-410~35Loss of tert-butyl groups
Stage 2410-580~65Decomposition of calixarene backbone

Data derived from studies on the thermal decomposition of calix[n]arenes. researchgate.net

Quartz Crystal Microbalance (QCM)

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that operates based on the piezoelectric effect. researchgate.net It measures the change in resonant frequency of a quartz crystal as a thin film of material is deposited on its surface or as the film interacts with analytes. This technique is exceptionally well-suited for studying the host-guest interaction capabilities of this compound when it is used as a sensitive coating for the detection of various molecules, particularly volatile organic compounds (VOCs). researchgate.net

In a typical application, a thin, uniform film of this compound is deposited onto the gold electrodes of the QCM crystal using methods such as spin-coating, drop-casting, or thermal evaporation. researchgate.net When the coated crystal is exposed to a gas stream containing target analyte molecules, these molecules can be captured within the calixarene's molecular cavity. This adsorption of guest molecules leads to an increase in the mass on the crystal's surface, which in turn causes a measurable decrease in the crystal's resonant frequency. The magnitude of this frequency shift (Δf) is directly proportional to the mass of the adsorbed analyte, as described by the Sauerbrey equation for rigid films. researchgate.net

Research has demonstrated the effectiveness of various calixarene derivatives as QCM sensor layers for detecting a wide range of VOCs. researchgate.netmdpi.com For example, studies using tert-butyl-calix researchgate.netarene coated QCM sensors have shown distinct responses to different organic vapors. researchgate.net The shape and magnitude of the sensor's kinetic response depend on factors such as the analyte's nature and the experimental conditions. researchgate.net The ability of the calixarene to form inclusion complexes with specific guests imparts selectivity to the sensor, allowing for the potential discrimination between different VOCs based on the unique frequency response signature. researchgate.net

The table below presents representative data from a study on a QCM sensor array coated with various calixarenes, including tert-butyl-calix researchgate.netarene, illustrating its response to different VOCs. This data provides a strong indication of the expected performance of a this compound-based sensor.

Sensing LayerAnalyte (VOC)Frequency Shift (Δf) in Hz
tert-Butyl-calix researchgate.netareneBenzene (B151609)-120
Toluene (B28343)-180
Propanol-250
Chloroform-350

Representative data based on QCM sensor array responses for calixarene derivatives. researchgate.net

Future Research Directions and Challenges

Development of Novel p-Isopropylcalix-6-arene Derivatives

The functionalization of the this compound scaffold is a vibrant area of research, aimed at creating derivatives with tailored properties and enhanced functionalities. The core strategies involve modifications at both the upper (para-position) and lower (phenolic hydroxyl) rims of the calixarene (B151959).

One primary focus is the introduction of various functional groups to modulate the molecule's solubility, binding affinity, and selectivity. For instance, the introduction of charged groups like sulfonates can dramatically increase water solubility, opening up applications in biological systems. nankai.edu.cn Conversely, appending hydrophobic chains can enhance solubility in nonpolar organic solvents.

Researchers are also exploring the synthesis of derivatives with specific recognition sites for targeted applications. This includes the incorporation of moieties capable of forming strong and selective interactions with particular guest molecules or ions. Examples from related calixarene research include the introduction of L-proline units for potential anticancer activity and trifluoromethyl aniline (B41778) groups to improve pharmacokinetic properties. mdpi.com The synthesis of calix rsc.orgarene-based phosphine (B1218219) gold(I) cavitands has also been reported, demonstrating the potential for creating novel catalytic systems. beilstein-journals.org

A significant challenge in this area is achieving regioselective functionalization, particularly for a larger macrocycle like a calix-6-arene. Controlling the precise location and number of introduced functional groups is crucial for obtaining derivatives with well-defined structures and predictable properties.

Exploration of New Host-Guest Systems and Applications

The inherent cavity of this compound makes it an excellent candidate for forming inclusion complexes with a variety of guest molecules. Future research will continue to explore new host-guest systems with this macrocycle, leading to novel applications.

A key area of interest is the development of sensors. By incorporating chromogenic or fluorogenic units into the this compound structure, it is possible to design sensors that signal the presence of specific analytes through a change in color or fluorescence. For example, a polymeric membrane sensor based on this compound has been developed for the selective determination of cesium cations. rsc.org

Another promising application lies in the field of materials science. The ability of this compound to self-assemble and to template the formation of nanoparticles is being investigated. For instance, it has been used as a matrix for the electrochemical synthesis of silver nanoparticles, which in turn show catalytic activity in the reduction of hydrogen peroxide. mdpi.comresearchgate.net

Furthermore, the complexation of this compound with various guests can be exploited for separation and purification processes. The selective binding of certain ions or molecules allows for their extraction from complex mixtures. Thermodynamic studies of the complexation of this compound with the cesium cation (Cs+) have provided valuable insights into the stability and selectivity of these host-guest systems in different solvent environments. nih.govresearchgate.netmdpi.comcapes.gov.br The binding of lanthanide(III) cations with deprotonated p-isopropylcalix[n]arenes has also been investigated. researchgate.net

A significant challenge is the often-complex interplay of factors that govern host-guest binding, including solvent effects, temperature, and the conformational flexibility of the calixarene. A deeper understanding of these factors is necessary to design highly selective and efficient host-guest systems.

Advanced Computational Modeling and Prediction

Computational modeling has become an indispensable tool in supramolecular chemistry, providing insights that complement experimental findings. For this compound, advanced computational methods can predict its conformational preferences, the stability of its host-guest complexes, and its electronic properties.

Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound and its derivatives. This is particularly important for a flexible molecule like a calix-6-arene, which can adopt various conformations that influence its binding properties. For instance, computational studies on related calixarenes have been used to determine the relative stability of different conformers. acs.org

Quantum mechanical calculations can provide detailed information about the electronic structure of the molecule and the nature of the interactions in host-guest complexes. These calculations can help in understanding the origin of binding selectivity and in designing new derivatives with enhanced affinities for specific guests.

The primary challenge in this area is the computational cost associated with high-level calculations, especially for a large molecule like this compound. Developing more efficient computational methods and force fields specifically parameterized for calixarenes will be crucial for advancing this field.

Scalable Synthesis and Industrial Applications

For this compound to find widespread use in industrial applications, the development of scalable and cost-effective synthesis methods is paramount. The traditional synthesis of calixarenes often involves multi-step procedures with moderate to low yields, which can be a significant bottleneck for large-scale production. huarenscience.com

Research in this area is focused on optimizing reaction conditions, exploring new catalysts, and developing continuous flow processes to improve efficiency and reduce costs. The goal is to move from laboratory-scale synthesis to industrial-scale production without compromising the purity and quality of the final product. Challenges in scalable synthesis include managing complex reaction pathways and developing efficient purification techniques suitable for large quantities. huarenscience.com

Potential industrial applications for this compound and its derivatives are diverse. They include their use in:

Separation technologies: For the selective removal of pollutants from wastewater or the recovery of valuable metals.

Drug delivery: As encapsulating agents to improve the solubility and bioavailability of drugs.

Catalysis: As scaffolds for the development of new and more efficient catalysts.

Materials science: In the fabrication of sensors, membranes, and other advanced materials. chemrxiv.org

A major hurdle to industrial application is the need for robust and reproducible synthetic protocols that can be implemented on a large scale. nanoge.org Overcoming this challenge will be key to unlocking the commercial potential of this compound.

Addressing Stability and Environmental Impact

As with any chemical compound intended for widespread use, the stability and environmental impact of this compound and its derivatives must be carefully considered.

Research into the thermal and chemical stability of this compound is important for determining its suitability for various applications. Studies on related p-isopropylcalixarenes have shown remarkable thermal stability. vulcanchem.com The long-term stability of its derivatives, especially under operational conditions, also needs to be thoroughly investigated. For example, the stability of an ion-selective electrode based on this compound was evaluated over a period of 15 weeks, showing only slight changes in its performance. rsc.org

The environmental fate and potential toxicity of this compound are critical considerations. Research is needed to understand its biodegradability and to assess its impact on ecosystems. Some hydrocarbons are known to be persistent in the environment. Developing "green" synthetic routes that minimize the use of hazardous solvents and reagents is also an important aspect of addressing the environmental impact.

The primary challenge is the lack of comprehensive data on the ecotoxicology and life cycle assessment of this compound. Generating this data is essential for ensuring the responsible development and application of this promising macrocycle.

Q & A

Q. Q. How can researchers ensure compliance with ethical guidelines when publishing studies on p-Isopropylcalix[6]arene’s applications in biomedicine?

  • Methodological Answer :
  • Disclose potential conflicts of interest (e.g., funding from chemical manufacturers).
  • Include toxicity assays (e.g., MTT tests on cell lines) for biomedical applications.
  • Adhere to FAIR data principles by depositing raw spectra, crystallographic data, and computational inputs in public repositories (e.g., Zenodo, CSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.